Cas no 118528-57-7 (2-(cyclohexylformamido)-3-methylbutanoic acid)

2-(cyclohexylformamido)-3-methylbutanoic acid structure
118528-57-7 structure
Product Name:2-(cyclohexylformamido)-3-methylbutanoic acid
Numero CAS:118528-57-7
MF:C12H21NO3
MW:227.300043821335
MDL:MFCD03473321
CID:131876
PubChem ID:2958090
Update Time:2025-05-21

2-(cyclohexylformamido)-3-methylbutanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(Cyclohexanecarboxamido)-3-methylbutanoic acid
    • 2-(cyclohexanecarbonylamino)-3-methylbutanoic acid
    • 2-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYLBUTANOIC ACID
    • L-Valine,N-(cyclohexylcarbonyl)-
    • N-(cyclohexylcarbonyl)valine
    • valine, N-(cyclohexylcarbonyl)-
    • (S)-2-(cyclohexanecarboxamido)-3-methylbutanoic acid
    • 2-(cyclohexylformamido)-3-methylbutanoic acid
    • SCHEMBL9829571
    • AKOS000264331
    • DTXSID80387982
    • EN300-25894
    • SR-01000279803-1
    • NCGC00332986-01
    • 2-(Cyclohexanecarboxamido)-3-methylbutanoicacid
    • N-(Cyclohexanecarbonyl)valine
    • SR-01000279803
    • 118528-57-7
    • AB00354807-03
    • Z57228992
    • HMS1595D19
    • 2-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYLBUTANOICACID
    • AKOS016283961
    • 965-491-4
    • STK009282
    • TEA52857
    • MDL: MFCD03473321
    • Inchi: 1S/C12H21NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16)
    • Chiave InChI: XYLGNAIAXWHHNJ-UHFFFAOYSA-N
    • Sorrisi: O=C(C1CCCCC1)NC(C(=O)O)C(C)C

Proprietà calcolate

  • Massa esatta: 227.15223
  • Massa monoisotopica: 227.15214353g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 4
  • Complessità: 257
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.6
  • Superficie polare topologica: 66.4Ų

Proprietà sperimentali

  • Densità: 1.093
  • Punto di ebollizione: 437.5°Cat760mmHg
  • Punto di infiammabilità: 218.4°C
  • Indice di rifrazione: 1.493
  • PSA: 66.4

2-(cyclohexylformamido)-3-methylbutanoic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-25894-0.05g
2-(cyclohexylformamido)-3-methylbutanoic acid
118528-57-7 95%
0.05g
$42.0 2023-10-28
Enamine
EN300-25894-0.1g
2-(cyclohexylformamido)-3-methylbutanoic acid
118528-57-7 95%
0.1g
$66.0 2023-10-28
Enamine
EN300-25894-0.25g
2-(cyclohexylformamido)-3-methylbutanoic acid
118528-57-7 95%
0.25g
$92.0 2023-10-28
Enamine
EN300-25894-0.5g
2-(cyclohexylformamido)-3-methylbutanoic acid
118528-57-7 95%
0.5g
$175.0 2023-10-28
Enamine
EN300-25894-1.0g
2-(cyclohexylformamido)-3-methylbutanoic acid
118528-57-7 95%
1.0g
$256.0 2023-02-14
Enamine
EN300-25894-2.5g
2-(cyclohexylformamido)-3-methylbutanoic acid
118528-57-7 95%
2.5g
$503.0 2023-10-28
Enamine
EN300-25894-5.0g
2-(cyclohexylformamido)-3-methylbutanoic acid
118528-57-7 95%
5.0g
$743.0 2023-02-14
Enamine
EN300-25894-10.0g
2-(cyclohexylformamido)-3-methylbutanoic acid
118528-57-7 95%
10.0g
$1101.0 2023-02-14
Enamine
EN300-1002985-0.05g
(2S)-2-(cyclohexylformamido)-3-methylbutanoic acid
118528-57-7 95%
0.05g
$73.0 2023-06-10
Enamine
EN300-1002985-0.1g
(2S)-2-(cyclohexylformamido)-3-methylbutanoic acid
118528-57-7 95%
0.1g
$109.0 2023-06-10
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti